
"3-Amino-2,4-dichloro-5-fluorobenzoic acid"
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Amino-2,4-dichloro-5-

fluorobenzoic acid

Cat. No.: B039562 Get Quote

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 3-
Amino-2,4-dichloro-5-fluorobenzoic acid. It is important to note that specific experimental

data for this compound, such as physicochemical properties and spectral analyses, are not

widely available in peer-reviewed literature. Therefore, some sections of this guide are based

on established principles of organic chemistry and data from structurally analogous

compounds. All protocols and predicted data should be treated as illustrative examples.

Researchers should always validate findings with their own experimental data and consult a

specific Safety Data Sheet (SDS) before handling this chemical.

Introduction
3-Amino-2,4-dichloro-5-fluorobenzoic acid, with CAS number 115549-13-8, is a

polysubstituted aromatic carboxylic acid. Its unique arrangement of functional groups—an

amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on a benzene

ring makes it a valuable and versatile building block in synthetic organic chemistry. The

presence of fluorine can significantly modulate the physicochemical and biological properties of

a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets.

As such, fluorinated anthranilic acid derivatives are of great interest to researchers in medicinal

chemistry and agrochemical development as key intermediates for the synthesis of complex,

biologically active molecules.[1][2] This guide provides a detailed examination of its properties,
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a plausible synthetic route, its chemical reactivity, potential applications, and safety

considerations.

Section 1: Physicochemical and Spectral Properties
Detailed experimental data for 3-Amino-2,4-dichloro-5-fluorobenzoic acid is not extensively

reported. The following table summarizes its known identifiers and predicted properties based

on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Property Value Source

CAS Number 115549-13-8 [3]

Molecular Formula C₇H₄Cl₂FNO₂ [3]

Molecular Weight 224.02 g/mol [4]

Appearance
Expected to be a solid, likely

off-white to light brown powder.
Analogy

Melting Point
Not reported. Expected to be

in the range of 150-220 °C.
Analogy[5][6][7]

Solubility

Not reported. Expected to be

soluble in polar organic

solvents like DMSO, DMF, and

alcohols; sparingly soluble in

less polar solvents and water.

Analogy

pKa

Not reported. The carboxylic

acid pKa is expected to be

lower than benzoic acid (4.2)

due to the electron-

withdrawing effects of the

halogens.

Chemical Principles

Predicted Spectral Analysis
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While experimental spectra are not available, the following are predictions for the key spectral

data.

¹H NMR (in DMSO-d₆):

Aromatic Proton: A singlet is expected for the lone aromatic proton (H-6) in the region of δ

7.0-8.0 ppm. The exact shift will be influenced by the surrounding substituents.

Amine Protons: A broad singlet corresponding to the two amine protons (-NH₂) is expected

in the region of δ 5.0-6.5 ppm. The chemical shift can vary with concentration and

temperature.

Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton (-COOH) is

expected at δ > 12 ppm.

¹³C NMR (in DMSO-d₆):

Approximately 7 distinct signals are expected in the aromatic region (δ 110-160 ppm) and

one for the carboxylic carbon (δ 165-175 ppm). The carbon atoms attached to fluorine will

show coupling (J-coupling).

Infrared (IR) Spectroscopy (as KBr pellet):

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching of the primary amine.

O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid

carbonyl group.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400

cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl₂) and 225 (for

³⁵Cl³⁷Cl) and 227 (for ³⁷Cl₂), showing a characteristic isotopic pattern for two chlorine

atoms. Fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the parent

ion.

Section 2: Synthesis and Purification
A specific, detailed synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid is not well-

documented in the public domain. However, a plausible and logical synthetic route can be

designed based on established organic chemistry principles and syntheses of structurally

similar compounds.[8][9] The proposed route starts from 2,4-dichloro-5-fluorotoluene, which

undergoes nitration followed by oxidation of the methyl group to a carboxylic acid, and finally,

reduction of the nitro group to the desired amine.

Proposed Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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